molecular formula C14H28O2 B8732226 5,7,7-Trimethyl-1-octyl propionate CAS No. 86606-44-2

5,7,7-Trimethyl-1-octyl propionate

Cat. No.: B8732226
CAS No.: 86606-44-2
M. Wt: 228.37 g/mol
InChI Key: AKFFNAUHVIDQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,7-Trimethyl-1-octyl propionate is a branched-chain ester compound supplied strictly for research and development purposes. This structure suggests potential value as a fragrance and flavor ingredient, as similar tetramethyl-branched aliphatic esters are known for their rose-like, floral, and fruity olfactory characteristics . In industrial research, it may be investigated for use in the synthesis of perfumes, essential oils, and for scenting consumer products such as cosmetics, lotions, soaps, and detergents . From a chemical research perspective, its branched structure makes it a candidate for studying structure-odor relationships, ester stability, and as a synthetic intermediate. Researchers also utilize such esters as solvents or diluents in chemical processes, including the reactive extraction of other carboxylic acids . As a specialty chemical, its properties and applications are a subject of ongoing scientific inquiry. This product is intended for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86606-44-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

5,7,7-trimethyloctyl propanoate

InChI

InChI=1S/C14H28O2/c1-6-13(15)16-10-8-7-9-12(2)11-14(3,4)5/h12H,6-11H2,1-5H3

InChI Key

AKFFNAUHVIDQFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCC(C)CC(C)(C)C

Origin of Product

United States

Synthetic Pathways and Methodologies for 5,7,7 Trimethyl 1 Octyl Propionate

Advanced Esterification Techniques

The final step in the production of 5,7,7-trimethyl-1-octyl propionate (B1217596) is the esterification of 5,7,7-trimethyl-1-octanol with propionic acid or its derivatives. The efficiency and selectivity of this transformation are highly dependent on the chosen strategy and catalytic system.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (propionic acid) with an alcohol (5,7,7-trimethyl-1-octanol) in the presence of an acid catalyst. tue.nl This reaction is a reversible equilibrium process. tue.nlacs.org To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one of the reactants, typically the less expensive one, or by removing water as it is formed. tue.nlontosight.ai The use of a large excess of the alcohol can significantly increase the ester yield; for instance, using a 10-fold excess of alcohol in the esterification of acetic acid has been shown to increase the yield to 97%. acs.org

The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. tue.nlacs.org

Transesterification

Transesterification is an alternative route where an existing ester is reacted with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of 5,7,7-trimethyl-1-octyl propionate, this would involve reacting 5,7,7-trimethyl-1-octanol with a simple propionate ester, such as methyl propionate or ethyl propionate. This process is also an equilibrium reaction, and the equilibrium is typically driven forward by removing the more volatile alcohol byproduct (e.g., methanol or ethanol). Transesterification can be catalyzed by both acids and bases. researchgate.net Solid catalysts are increasingly favored for their ease of separation and reusability, contributing to more sustainable processes. researchgate.net

The choice of catalyst is crucial for an efficient esterification process. A variety of homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts:

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective homogeneous catalysts for Fischer esterification. tue.nl They are low-cost and highly active. Studies on the esterification of propanoic acid with various alcohols have demonstrated high yields using sulfuric acid. For example, the reaction of propanoic acid with 1-propanol at 65°C with a 1:10 acid to alcohol molar ratio and H₂SO₄ as a catalyst achieved a 96.9% yield of n-propyl propanoate. rsc.orgnih.gov

Lewis Acids: Metal salts such as iron(III) chloride (FeCl₃·6H₂O), hafnium(IV) salts, and zirconium(IV) salts have been shown to be effective catalysts for the esterification of alcohols. tue.nl

Heterogeneous Catalysts:

Heterogeneous catalysts offer advantages in terms of product purification, catalyst recovery, and recycling.

Acidic Resins: Ion-exchange resins like Amberlyst-15 are widely used solid acid catalysts for esterification reactions. They have shown high activity and selectivity for the synthesis of various esters. organic-chemistry.org

Graphene Oxide: This material has been reported as an efficient and reusable heterogeneous acid catalyst for a wide range of esterification reactions, accommodating both aliphatic and aromatic acids and alcohols. tue.nl

Metal Oxides: Nanostructured metal oxides, such as TiO₂, are being developed as robust solid catalysts for transesterification, offering high catalytic activity and stability. researchgate.net

Below is a table summarizing various catalytic systems used in the esterification of propanoic acid, which serves as a model for the synthesis of this compound.

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Yield (%)Reference
H₂SO₄Propanoic Acid, 1-Propanol1:106596.9 rsc.orgnih.gov
H₂SO₄Propanoic Acid, Ethanol1:1045~85 nih.gov
H₂SO₄Propanoic Acid, 1-Butanol1:1045>90 nih.gov
Amberlyst-15Propanoic Acid, Ethanol1:270~55 libretexts.org
Amberlyst-15Propanoic Acid, 1-Propanol1:270~60 libretexts.org

The precursor alcohol, 5,7,7-trimethyl-1-octanol, possesses a chiral center at the C5 position. Therefore, the stereochemical outcome of the esterification reaction is an important consideration. In Fischer esterification, the reaction proceeds via nucleophilic attack of the alcohol on the protonated carboxylic acid. tue.nl Crucially, the C-O bond of the alcohol remains intact throughout the reaction mechanism. As a result, the stereochemistry at the chiral center of the alcohol is retained in the final ester product. This means that if a stereochemically pure enantiomer of 5,7,7-trimethyl-1-octanol is used, the resulting this compound will also be enantiomerically pure. The stereoselective synthesis of the alcohol precursor is therefore the key to obtaining a stereochemically defined final product. acs.org

Synthesis of the 5,7,7-Trimethyl-1-octanol Precursor

The synthesis of the highly branched C11 alcohol, 5,7,7-trimethyl-1-octanol, is a critical preceding step. A plausible synthetic route involves the creation of a branched aldehyde intermediate through an aldol condensation, followed by hydrogenation.

The aldol condensation is a powerful carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. nih.govacs.org For the synthesis of the 5,7,7-trimethyloctanal skeleton, a crossed aldol condensation, which involves two different aldehyde partners, can be envisioned. acs.org

A feasible pathway involves the reaction between butanal and 3,3-dimethylbutanal. In this reaction, butanal would first be deprotonated at its α-carbon by a base (like sodium hydroxide) to form an enolate. This enolate would then act as the nucleophile, attacking the electrophilic carbonyl carbon of 3,3-dimethylbutanal. This reaction is challenging due to potential self-condensation of butanal. However, crossed aldol reactions can be successful when one aldehyde has no α-hydrogens (like 3,3-dimethylbutanal, which has no α-hydrogens and cannot form an enolate) and is therefore only able to act as the electrophile. nih.gov

The initial product would be 5-hydroxy-3-ethyl-7,7-dimethylheptanal. Subsequent dehydration of this aldol addition product under heating would yield 3-ethyl-7,7-dimethylhept-4-enal. Further synthetic modifications would be required to achieve the 5,7,7-trimethyloctanal skeleton.

A more direct, albeit industrially practiced for other alcohols, approach involves the self-condensation of a single aldehyde followed by hydrogenation. For example, 2-ethyl-1-hexanol is produced commercially from the aldol condensation of butanal. libretexts.orgopenstax.org Applying this logic, a multi-step process starting from simpler aldehydes and involving sequential aldol reactions could construct the complex carbon backbone of 5,7,7-trimethyloctanal.

Once the unsaturated branched aldehyde precursor, such as 5,7,7-trimethyloct-2-enal (formed from a hypothetical aldol condensation), is obtained, it must be fully reduced to the saturated alcohol, 5,7,7-trimethyl-1-octanol. This transformation requires the hydrogenation of both the carbon-carbon double bond and the carbonyl group.

The selective hydrogenation of α,β-unsaturated aldehydes is a well-studied field. acs.org Typically, the C=C bond is more readily hydrogenated than the C=O bond due to thermodynamic favorability. tue.nl The process can be carried out in one or two steps. A two-step approach might first involve the selective hydrogenation of the C=C bond to yield the saturated aldehyde (5,7,7-trimethyloctanal), followed by the reduction of the aldehyde to the primary alcohol.

A variety of catalytic systems are available for these transformations.

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst. For the complete reduction of an unsaturated aldehyde to a saturated alcohol, catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) are often used under pressure. google.comyoutube.com The reaction conditions can be tuned to favor the formation of the saturated alcohol. For instance, the industrial preparation of 2-ethyl-1-hexanol involves the catalytic reduction of 2-ethyl-2-hexenal. libretexts.orgopenstax.org

The table below presents examples of catalytic systems used for the hydrogenation of unsaturated aldehydes, which are relevant to the synthesis of 5,7,7-trimethyl-1-octanol.

CatalystSubstrateProductConditionsNotesReference
Osmium (Os)CinnamaldehydeCinnamyl alcohol25-100 °C, 750-1000 psig H₂Selective for C=O reduction google.com
Ruthenium (Ru) complexesVarious unsaturated aldehydesUnsaturated alcoholsAtmospheric H₂ pressure, water phaseGreen catalytic system rsc.org
Nickel (Ni)General aldehydesPrimary alcoholsH₂, CatalystGeneral method for aldehyde reduction youtube.com
Palladium (Pd)General aldehydesPrimary alcoholsH₂, CatalystGeneral method for aldehyde reduction youtube.com

By carefully selecting the synthetic route for the precursor alcohol and optimizing the esterification conditions, this compound can be synthesized efficiently.

Novel Synthetic Routes and Process Intensification Approaches

In the quest for more efficient, sustainable, and cost-effective manufacturing processes, researchers are continuously exploring novel synthetic routes and process intensification strategies. For the synthesis of this compound, these efforts are primarily focused on the esterification step, which is often the bottleneck in terms of reaction time, yield, and waste generation.

Enzymatic Synthesis

A promising novel approach to the synthesis of this compound is the use of enzymatic catalysis, particularly with lipases. d-nb.infoscielo.br Lipases are hydrolases that can catalyze esterification reactions in non-aqueous environments with high selectivity and under mild reaction conditions. scielo.brchapmanhall.com The use of immobilized lipases, such as Candida antarctica lipase B (CALB), offers several advantages over traditional chemical catalysis, including:

High Selectivity: Lipases can exhibit high regioselectivity and enantioselectivity, which is particularly beneficial when working with complex molecules, although for the synthesis of this specific ester from a primary alcohol, this is of less concern. chapmanhall.com

Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures and pressures, reducing energy consumption and the formation of by-products. d-nb.info

Reduced Waste: Enzymatic processes avoid the use of harsh acids or bases and toxic solvents, leading to a more environmentally friendly process.

Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the process economics. mdpi.com

The enzymatic esterification of 5,7,7-trimethyl-1-octanol with propionic acid or a propionate ester (via transesterification) would proceed by the mechanism illustrated in the table below. The reaction is typically carried out in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards ester formation.

Table 1: Proposed Enzymatic Synthesis of this compound

StepDescriptionReactantsCatalystProduct
1Acyl-Enzyme Intermediate Formation5,7,7-trimethyl-1-octanol, Propionic AcidImmobilized Lipase (e.g., CALB)Acyl-enzyme complex
2Nucleophilic AttackAcyl-enzyme complex, 5,7,7-trimethyl-1-octanol-This compound

Process Intensification using Microreactors

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Microreactors, with their high surface-area-to-volume ratio, offer significant advantages for the synthesis of fine chemicals like this compound. cetjournal.itchimia.chfrontiersin.org

The application of microreactor technology to the esterification of 5,7,7-trimethyl-1-octanol can lead to:

Enhanced Heat and Mass Transfer: The small channel dimensions of microreactors facilitate rapid heat and mass transfer, allowing for precise temperature control and efficient mixing of reactants. cetjournal.itmdpi.com This is particularly advantageous for exothermic esterification reactions.

Improved Safety: The small reaction volumes within microreactors minimize the risks associated with handling hazardous materials and exothermic reactions. tandfonline.com

Higher Yields and Selectivity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry can lead to higher product yields and reduced formation of by-products. chimia.ch

Facilitated Scale-up: Scaling up production with microreactors is typically achieved by "numbering-up" or running multiple reactors in parallel, which is often more straightforward than scaling up traditional batch reactors. mdpi.com

A potential setup for the continuous flow synthesis of this compound would involve pumping streams of 5,7,7-trimethyl-1-octanol and a propionylating agent (e.g., propionic anhydride with a catalyst) through a heated microreactor. The product stream would then be collected and purified.

Table 2: Comparison of Conventional vs. Microreactor-based Esterification

ParameterConventional Batch ReactorMicroreactor
Heat Transfer Limited by surface areaExcellent
Mass Transfer Dependent on stirring efficiencyExcellent (short diffusion distances)
Reaction Time HoursMinutes
Safety Higher risk with large volumesInherently safer
Process Control Less precisePrecise control of parameters
Scalability ComplexNumbering-up

Yamaguchi Esterification for Sterically Hindered Alcohols

Given the steric hindrance around the hydroxyl group of the neopentyl-like structure of 5,7,7-trimethyl-1-octanol, conventional Fischer esterification may be slow and inefficient. The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically hindered alcohols and carboxylic acids. nih.govfrontiersin.orgorganic-chemistry.org This method involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net

The key advantages of the Yamaguchi protocol include mild reaction conditions and high yields, even with challenging substrates. frontiersin.org A modified, one-pot procedure using benzoyl chloride instead of the more sterically hindered Yamaguchi reagent has also been shown to be effective for the synthesis of aliphatic esters. organic-chemistry.org

Table 3: Key Reagents in Yamaguchi Esterification

ReagentFunction
Propionic Acid Carboxylic acid source
2,4,6-Trichlorobenzoyl Chloride Activating agent for the carboxylic acid
Triethylamine (or other base) Acid scavenger
5,7,7-Trimethyl-1-octanol Alcohol
4-Dimethylaminopyridine (DMAP) Nucleophilic catalyst

Chemical Reactivity and Mechanistic Elucidation of 5,7,7 Trimethyl 1 Octyl Propionate

Hydrolytic Stability and Degradation Kinetics

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental degradation pathway for esters, including 5,7,7-trimethyl-1-octyl propionate (B1217596). This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated alcohol (5,7,7-trimethyloctan-1-ol) is eliminated as a leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield propionic acid.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that is generally faster than acid-catalyzed hydrolysis. libretexts.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. libretexts.orgsaskoer.ca

Base-Promoted Hydrolysis (Saponification) Mechanism:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgsaskoer.ca

Elimination: The alkoxide (5,7,7-trimethyloctoxide) is eliminated as the leaving group.

Deprotonation: The newly formed propionic acid is immediately deprotonated by the strongly basic alkoxide, driving the reaction to completion. saskoer.ca

The degradation kinetics of esters are influenced by factors such as pH, temperature, and molecular structure. For 5,7,7-trimethyl-1-octyl propionate, the bulky, branched alkyl chain is expected to sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl center. This steric hindrance would likely result in slower hydrolysis rates compared to linear esters like octyl propionate. chemrxiv.org Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction follows pseudo-first-order kinetics. chemrxiv.orgyoutube.com

Illustrative Hydrolysis Rate Data for Related Esters

EsterConditionRate Constant (k)Half-life (t₁/₂)
Ethyl Acetate25°C, pH 7~2 x 10⁻¹⁰ s⁻¹~110 years
Ethyl Propionate25°C, 0.1M HCl2.58 x 10⁻⁵ L mol⁻¹ s⁻¹-
Methyl PropanoateDilute NaOH, 25°C0.091 L mol⁻¹ s⁻¹-

Reaction with Electrophilic and Nucleophilic Reagents

The reactivity of this compound is centered on the electrophilic nature of its carbonyl carbon and the nucleophilicity of its carbonyl oxygen.

Reaction with Electrophiles: The primary interaction with electrophiles occurs at the carbonyl oxygen. As seen in acid-catalyzed hydrolysis, protonation of this oxygen by a strong acid activates the ester, making the carbonyl carbon significantly more electrophilic and prone to attack by weak nucleophiles. saskoer.ca

Reaction with Nucleophilic Reagents: Esters react with a variety of strong nucleophiles, leading to nucleophilic acyl substitution. libretexts.orgyoutube.com

Ammonolysis: Reaction with ammonia or amines yields amides. A neutral amine's lone pair is typically nucleophilic enough to attack the ester, displacing the alcohol to form a new amide bond.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alcohol moiety. For instance, reacting this compound with methanol would yield methyl propionate and 5,7,7-trimethyloctan-1-ol (B14738514). The reaction is typically reversible. libretexts.org

Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.org The first equivalent adds to the carbonyl group, eliminating the alkoxide to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an aqueous workup. libretexts.orgyoutube.com

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. youtube.com The reaction involves two separate hydride additions. The first displaces the alkoxide group to form an intermediate aldehyde, which is then immediately reduced to the corresponding primary alcohol. This process would reduce this compound to propanol and 5,7,7-trimethyloctan-1-ol. youtube.com

The steric bulk of the 5,7,7-trimethyloctyl group can be expected to slow down the rate of these nucleophilic substitution reactions compared to less hindered esters. rsc.org

Thermal Decomposition Pathways

When subjected to high temperatures, esters undergo thermal decomposition, or pyrolysis. The specific pathways and products depend on the ester's structure and the decomposition conditions. For aliphatic esters containing a β-hydrogen on the alcohol portion, a primary decomposition route is a concerted, six-membered ring transition state elimination reaction (ester pyrolysis), which yields a carboxylic acid and an alkene. stackexchange.comdtic.mil

For this compound, this pathway would involve the abstraction of a hydrogen atom from the second carbon of the octyl chain, leading to the formation of propionic acid and 5,7,7-trimethyl-1-octene.

At more extreme temperatures (e.g., 400-600°C), more complex fragmentation can occur. stackexchange.comnih.gov These processes can involve homolytic cleavage of C-C and C-O bonds, leading to a variety of smaller, volatile products through radical mechanisms. Studies on long-chain fatty acids and other esters show that decomposition can yield a mixture of smaller alkanes, alkenes, ketones, and other carboxylic acids, along with carbon monoxide and carbon dioxide at very high temperatures. stackexchange.comrsc.orgalfa-chemistry.com The presence of oxygen can further accelerate decomposition and lead to oxidative products. nih.gov

Predicted Thermal Decomposition Products of this compound

Temperature RangePrimary PathwayMajor Products
~275-400°CEster Pyrolysis (Elimination)Propionic acid, 5,7,7-trimethyl-1-octene
> 400°CRadical FragmentationSmaller alkanes/alkenes, CO, CO₂

This table is based on general decomposition pathways for aliphatic esters. stackexchange.comdtic.mil The exact product distribution depends on specific conditions.

Investigation of Isomerization and Rearrangement Processes

While isomerization is not a common reaction for simple esters under typical laboratory conditions, molecular rearrangements can occur under specific circumstances, such as high heat or during mass spectrometry analysis.

One well-known rearrangement for esters is the McLafferty rearrangement, which occurs under electron impact in a mass spectrometer. This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, leading to the elimination of a neutral alkene. While this is a fragmentation process rather than a synthetic reaction, it is a characteristic rearrangement of esters with sufficiently long alkyl chains.

Under pyrolysis conditions, isomerization of the resulting alkenes (e.g., 5,7,7-trimethyl-1-octene) can occur. Additionally, studies on the pyrolysis of certain ester additives have shown that molecular isomerization can be one of the initial processes, alongside hydrolysis and oxidation, leading to a variety of flavor and aroma compounds. However, specific studies detailing the isomerization or rearrangement of this compound itself are not available in current literature.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the various proton environments in the 5,7,7-trimethyl-1-octyl propionate (B1217596) molecule. The protons on the ethyl group of the propionate moiety would likely appear as a triplet and a quartet. The protons on the long, branched octyl chain would present more complex splitting patterns, with the trimethylsilyl (TMS) standard set at 0.0 ppm. docbrown.infochemicalbook.com

The ¹³C NMR spectrum would show a unique signal for each non-equivalent carbon atom. The carbonyl carbon of the ester group would have a characteristic downfield chemical shift. chemicalbook.com The carbon atoms of the trimethyl group would likely appear as a prominent signal, and the remaining carbons of the octyl chain would be distributed in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity to the electronegative oxygen atom of the ester group. docbrown.info

Table 1: Predicted NMR Data for 5,7,7-Trimethyl-1-octyl propionate

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H0.8-1.0Multiple signals for methyl groups
¹H1.1-1.7Complex multiplets for methylene and methine groups
¹H2.2-2.4Quartet for methylene group adjacent to carbonyl
¹H4.0-4.2Triplet for methylene group attached to ester oxygen
¹³C10-25Multiple signals for methyl carbons
¹³C25-40Multiple signals for methylene and methine carbons
¹³C50-65Signal for methylene carbon attached to ester oxygen
¹³C170-175Signal for carbonyl carbon

This is a predictive table based on analogous compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Additionally, C-H stretching vibrations from the alkyl chains would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would also detect these vibrations, particularly the C-C and C-H vibrations of the alkyl backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₄H₂₈O₂. This gives it a molecular weight of approximately 228.37 g/mol . Electron ionization (EI) is a common method used in MS that can cause the molecule to fragment in predictable ways. For an ester like this, common fragmentation patterns would involve cleavage at the ester linkage. This could result in the formation of a propionyl cation (CH₃CH₂CO⁺) and an octyl cation, or various rearrangements and further fragmentation of the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. botanyjournals.com GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds.

In the analysis of a sample containing this compound, GC would first separate it from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would provide a "fingerprint" for the molecule, confirming its identity and molecular weight. For a related compound, octyl propionate, the top peaks in its mass spectrum are observed at m/z values of 57.0, 29.0, 75.0, 70.0, and 41.0. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₄H₂₈O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is crucial for unambiguous identification, especially in complex mixtures.

Chromatographic Techniques for Purity Assessment and Mixture Resolution

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from complex mixtures.

Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. botanyjournals.com By injecting a sample into the GC, a chromatogram is produced where pure compounds appear as sharp, symmetrical peaks. The area under a peak is proportional to the amount of the compound present, allowing for quantitative analysis of purity. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that helps in its identification.

The Kovats retention index is a standardized measure in gas chromatography that helps in the identification of compounds by comparing their retention times to those of known n-alkane standards. While specific data for this compound is not available, related esters like octyl propionate have reported Kovats retention indices. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Ester Systems

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of various chemical compounds. For esters, particularly those with limited volatility or thermal instability, HPLC offers a robust analytical solution. organomation.com While specific HPLC methods for this compound are not extensively documented in publicly available literature, the analysis of structurally similar long-chain and branched esters provides a strong basis for method development.

Typically, reversed-phase HPLC (RP-HPLC) is the method of choice for the separation of non-polar to moderately polar compounds like esters. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. For a compound such as this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate. organomation.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate retention and separation from potential impurities.

Detection in HPLC for esters that lack a strong UV chromophore, like this compound, can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are suitable for semi-volatile and non-volatile compounds and provide a response that is more uniform and independent of the analyte's optical properties.

The table below outlines typical HPLC conditions that could be adapted for the analysis of this compound based on methods for related ester systems.

ParameterTypical Conditions for Related Ester Systems
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile or Methanol
Elution Gradient elution, starting with a higher percentage of water and increasing the percentage of the organic solvent over the course of the analysis to elute the non-polar ester.
Flow Rate 0.5 - 1.5 mL/min
Column Temp. 25 - 40 °C
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection. UV detection at low wavelengths (e.g., 200-210 nm) might be possible but with lower sensitivity.
Injection Vol. 5 - 20 µL

This table presents illustrative HPLC conditions based on the analysis of structurally similar ester compounds.

Challenges in the HPLC analysis of certain esters, such as boronate esters, can include on-column hydrolysis. researchgate.net While this compound is not a boronate ester, the potential for hydrolysis under certain pH conditions should be considered during method development, and the use of buffered mobile phases might be necessary to ensure the stability of the analyte during analysis. americanpharmaceuticalreview.com

Hyphenated Analytical Methodologies

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and quantification of compounds in complex mixtures. researchgate.netlongdom.org For a volatile to semi-volatile ester like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated methods. omicsonline.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its likely volatility, GC-MS is an ideal technique for the analysis of this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight of 228.37 g/mol , although it may be weak due to the branched structure. Key fragment ions would arise from the cleavage of the ester bond and fragmentation of the alkyl chains. Characteristic fragments would likely include ions corresponding to the propionyl group (m/z 57) and the trimethyl-octyl moiety, as well as various hydrocarbon fragments resulting from the cleavage of the branched alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile related compounds or for analyses where derivatization is avoided, LC-MS is a powerful alternative. ox.ac.uk LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. longdom.org This technique is particularly useful for analyzing complex mixtures and can provide both qualitative and quantitative information. omicsonline.org The eluent from the HPLC column is introduced into the mass spectrometer, where ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions for mass analysis.

The table below summarizes the application of key hyphenated techniques for the characterization of this compound.

Hyphenated TechniquePrincipleApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on boiling point and polarity, followed by mass analysis for identification based on fragmentation patterns. longdom.orgIdeal for identification and quantification. The mass spectrum would provide a unique fingerprint for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase, followed by mass analysis. Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. organomation.comox.ac.ukUseful for purity analysis and quantification, especially if the compound is present in a complex, non-volatile matrix. Can provide molecular weight information and, with tandem MS (MS/MS), structural details.
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Separates compounds in the liquid phase with detection across a range of UV-Vis wavelengths.Limited applicability due to the lack of a strong chromophore in the structure of this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Combines HPLC separation with NMR spectroscopy for direct structural elucidation of separated compounds. nih.govA powerful but less common technique that could provide detailed structural information, including the connectivity of the atoms in the molecule, confirming the branched structure.

This table provides a summary of how different hyphenated techniques could be theoretically applied to the analysis of this compound.

Computational Chemistry and in Silico Modeling

Electronic Structure and Molecular Conformation Analysis via Quantum Mechanics

Quantum mechanics (QM) forms the theoretical foundation for describing the behavior of electrons in molecules. By solving approximations of the Schrödinger equation, QM methods can predict a wide range of molecular properties, including geometries, energies, and electronic distribution.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 5,7,7-Trimethyl-1-octyl propionate (B1217596).

DFT calculations can elucidate key molecular properties that govern the reactivity and intermolecular interactions of the compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential (ESP), and partial atomic charges. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. The ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical attack.

Illustrative DFT-Calculated Molecular Properties for 5,7,7-Trimethyl-1-octyl propionate

Molecular PropertyHypothetical ValueSignificance
HOMO Energy-9.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap11.0 eVIndicator of chemical reactivity and stability.
Dipole Moment1.9 DMeasure of the overall polarity of the molecule.
ESP Minimum (on Carbonyl Oxygen)-0.045 a.u.Indicates the most electron-rich region, a likely site for electrophilic attack or hydrogen bonding.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational preferences of flexible molecules like this compound. medsciencegroup.us The molecule's long, branched alkyl chain and rotatable ester group allow it to adopt a vast number of different three-dimensional shapes or conformations.

MD simulations are essential for exploring the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. This analysis provides a detailed picture of the molecule's flexibility and the probability of finding it in a particular shape at a given temperature. Such simulations can be performed in a vacuum to study intrinsic properties or in a solvent to understand how the environment influences conformational equilibrium. researchgate.netnih.gov The trajectory data from an MD run can be analyzed to determine the distribution of key dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the formation of intramolecular interactions.

Illustrative Conformational Analysis Data for a Key Dihedral Angle

Dihedral Angle (C-O-C-C)ConformationHypothetical Population (%)Relative Energy (kcal/mol)
~180°Anti-periplanar75%0.0
~+60°Gauche (+)12.5%1.1
~-60°Gauche (-)12.5%1.1

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov In a QSPR model, numerical values known as molecular descriptors, which encode structural, electronic, or topological information, are used to predict a specific property of interest through a mathematical equation. researchgate.net

For this compound and related esters, QSPR models could be developed to predict properties such as boiling point, viscosity, solubility, or chromatographic retention times. The process involves calculating a large number of molecular descriptors for a set of structurally similar compounds with known experimental property values. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov Such models are valuable for screening new compounds and estimating properties when experimental data is unavailable. researchgate.net

A hypothetical QSPR equation for predicting a property like the gas chromatography retention index (RI) might take the following form:

RI = β₀ + β₁(MW) + β₂(logP) + β₃(TPSA) + β₄(nRotB)

Where MW is molecular weight, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds. The coefficients (β) are determined through the regression analysis.

Illustrative Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassDescriptor NameHypothetical ValueRelevance
ConstitutionalMolecular Weight (MW)214.36 g/molRelates to size and van der Waals forces.
TopologicalWiener Index1650Describes molecular branching.
PhysicochemicallogP (Octanol/Water)4.8Measures lipophilicity.
ElectronicTopological Polar Surface Area (TPSA)26.3 ŲEstimates polarity and hydrogen bonding capacity.

Reaction Mechanism Modeling and Transition State Exploration

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rate.

For this compound, a relevant reaction to model would be its acid-catalyzed or base-catalyzed hydrolysis, which breaks the ester bond to form 5,7,7-trimethyl-1-octanol and propionic acid. Using DFT methods, the geometries of all species along the reaction pathway would be optimized. Specialized algorithms are used to locate the transition state structures, which are first-order saddle points on the potential energy surface. The calculated activation barriers provide a quantitative understanding of the reaction kinetics and can explain how factors like catalysts or solvent influence the reaction rate. researchgate.net

Illustrative Energy Profile for a Hypothetical Two-Step Ester Hydrolysis

Reaction StepSpeciesRelative Energy (kcal/mol)
-Reactants (Ester + H₂O)0.0
Step 1Transition State 1 (TS1)+15.2
-Tetrahedral Intermediate+5.8
Step 2Transition State 2 (TS2)+12.5
-Products (Alcohol + Acid)-4.1

In Silico Prediction Methodologies for Chemical Transformations

Beyond modeling specific reaction mechanisms, in silico methodologies can predict a broader range of potential chemical transformations a molecule might undergo. These tools are particularly important in fields like toxicology, environmental science, and drug metabolism, where it is crucial to anticipate how a compound might be altered by biological or environmental systems. researchgate.net

For this compound, these predictive models could forecast its likely metabolic fate or environmental degradation pathways. Such systems often use rule-based expert systems, which contain databases of known biotransformations, or machine learning models trained on large datasets of metabolic reactions. dntb.gov.ua These tools can predict, for example, that the ester bond is susceptible to hydrolysis by esterase enzymes or that the alkyl chain may undergo oxidation at various positions by cytochrome P450 enzymes. These predictions help in assessing the potential persistence, bioaccumulation, and toxicity of a chemical without direct experimentation.

Illustrative Predicted Transformations for this compound

Transformation TypeReaction SitePredicted Products
Ester HydrolysisCarbonyl Carbon5,7,7-Trimethyl-1-octanol; Propionic acid
Omega-1 OxidationC6 of the octyl chainSecondary alcohol derivative
Omega OxidationC8 of the octyl chainPrimary alcohol derivative
Alpha-OxidationC2 of the propionate groupAlpha-hydroxy ester derivative

Environmental Research on Branched Aliphatic Esters

Biodegradation Studies in Aquatic and Soil Environments

The breakdown of organic compounds by living organisms, particularly microorganisms, is a primary mechanism for their removal from the environment. The complex structure of 5,7,7-Trimethyl-1-octyl propionate (B1217596), characterized by a branched octyl chain, is expected to significantly influence its biodegradability in both aquatic and terrestrial ecosystems.

Characterization of Microbial Communities Involved in Ester Degradation

A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade esters. In both soil and aquatic environments, microbial consortia often work synergistically to break down complex organic molecules. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various species of fungi are known to be effective degraders of hydrocarbons and esters.

For a compound like 5,7,7-Trimethyl-1-octyl propionate, it is likely that a specialized microbial community would be required for efficient degradation. The initial hydrolysis would be carried out by organisms producing extracellular esterases capable of accommodating the branched structure. The resulting 5,7,7-trimethyloctanol and propionic acid would then be further metabolized by other members of the microbial community. Studies have shown that microbial consortia enriched from environments contaminated with complex organic pollutants often exhibit enhanced degradative capabilities compared to single strains. For instance, consortia from activated sludge have been shown to degrade various polyesters. nih.gov

Abiotic Environmental Transformation Pathways

In addition to biological processes, abiotic factors can also contribute to the transformation of chemical compounds in the environment. For this compound, hydrolysis and photodegradation are the most relevant abiotic pathways.

Hydrolysis Under Diverse Environmental Conditions

The chemical hydrolysis of esters is highly dependent on pH and temperature. The reaction can be catalyzed by both acids and bases. Generally, base-catalyzed hydrolysis (saponification) is faster and irreversible, while acid-catalyzed hydrolysis is reversible. nih.gov Under typical environmental pH conditions (around 5 to 9), the rate of abiotic hydrolysis for a sterically hindered ester like this compound is expected to be slow.

Research on the abiotic hydrolysis of various organic chemicals has led to the development of predictive models. nih.gov These models indicate that while some esters can hydrolyze with half-lives of days, others, particularly those with significant steric hindrance, can persist for much longer. For long-chain aliphatic esters, the low water solubility can also limit the rate of hydrolysis in aquatic environments.

Table 2: Estimated Abiotic Hydrolysis Half-lives of Esters under Different pH Conditions (at 25°C)

Ester TypepH 5pH 7pH 9
Simple Aliphatic EsterYearsMonthsDays to Weeks
Phthalate Ester (e.g., DEHP)>1 year~1 yearMonths
Sterically Hindered Aliphatic EsterLikely >1 yearLikely >1 yearMonths to Years

This table provides generalized estimates for classes of esters to illustrate pH effects and does not represent specific data for this compound.

Environmental Monitoring Techniques for Trace Concentrations

Detecting and quantifying trace concentrations of organic pollutants in complex environmental matrices like water and soil requires sophisticated analytical techniques. The analysis of branched aliphatic esters such as this compound would typically involve a multi-step process of sample extraction, cleanup, and instrumental analysis.

Commonly employed techniques for the analysis of similar semi-volatile organic compounds include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of this compound, a sample extract would be injected into the GC, where the compound would be separated from other components based on its boiling point and affinity for the chromatographic column. The mass spectrometer then fragments the molecule and provides a unique mass spectrum, which allows for its identification and quantification. Advanced GC-MS techniques, such as tandem mass spectrometry (GC-MS/MS), can offer even higher selectivity and sensitivity for trace analysis in complex matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing less volatile and more polar compounds. While this compound is relatively non-polar, LC-MS/MS could be employed, especially for the analysis of its more polar degradation products. The compound or its metabolites are separated by liquid chromatography and then detected by tandem mass spectrometry, which provides high sensitivity and specificity. nih.gov

Sample preparation is a critical step in the analytical process. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and concentrate the target analyte from the environmental sample before instrumental analysis.

Table 3: Analytical Methods for Trace Organic Pollutants

Analytical TechniqueTarget AnalytesTypical Detection Limits
GC-MSVolatile and Semi-volatile organics (e.g., hydrocarbons, some esters)ng/L to µg/L
GC-MS/MSWide range of organic pollutants in complex matricespg/L to ng/L
LC-MS/MSPolar and non-volatile organics (e.g., pharmaceuticals, pesticides, some ester metabolites)pg/L to ng/L

This table provides a general overview of the capabilities of these techniques and is not specific to this compound.

Derivatives and Analogues of 5,7,7 Trimethyl 1 Octyl Propionate: Synthesis and Research

Synthetic Exploration of Structurally Related Branched Esters

The synthesis of branched esters like 5,7,7-trimethyl-1-octyl propionate (B1217596) and its analogues primarily relies on established esterification methods, adapted for sterically hindered reactants. The most fundamental approach is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. pressbooks.pub For the target compound, this would involve reacting propionic acid with 5,7,7-trimethyloctan-1-ol (B14738514). ontosight.ai

The general reaction is as follows: R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O

Key considerations in the synthesis of these esters include:

Reaction Conditions: Due to the steric hindrance presented by branched chains, reaction conditions may require higher temperatures or longer reaction times to achieve satisfactory yields compared to the synthesis of linear esters.

Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Precursor Synthesis: The synthesis of the branched alcohol itself is a critical precursor step. Branched primary alcohols can be produced through various industrial processes, including the Guerbet reaction or hydroformylation of branched olefins. google.com

Another significant synthetic route is transesterification , where an existing ester reacts with an alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. researchgate.net This can be an effective method for producing a variety of branched esters from a common starting ester. For instance, methyl propionate could be reacted with a complex branched alcohol like 5,7,7-trimethyloctan-1-ol to yield the desired product.

Research has also explored more specialized reactions, such as the Johnson-Claisen rearrangement, which can create specific ester structures through a solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement of an allylic alcohol and an orthoester. rsc.org

The following table provides examples of structurally related branched esters and their typical synthetic precursors.

Branched EsterCarboxylic Acid PrecursorAlcohol PrecursorCommon Synthetic Method
5,7,7-Trimethyl-1-octyl propionate Propionic acid5,7,7-Trimethyloctan-1-olFischer-Speier Esterification
Isocetyl Stearate Stearic acidIsocetyl alcohol (a branched C16 alcohol)Fischer-Speier Esterification
2-Ethylhexyl acetate Acetic acid2-EthylhexanolFischer-Speier Esterification
Neryl Propionate Propionic acidNerol (3,7-Dimethyl-2,6-octadien-1-ol)Fischer-Speier Esterification thegoodscentscompany.com
Isobutyl Acetate Acetic acidIsobutanolFischer-Speier Esterification

Comparative Studies of Reactivity and Stability Among Analogues

The reactivity and stability of esters are predominantly defined by their susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid and alcohol. The rate of this hydrolysis is highly dependent on the ester's molecular structure, particularly the steric environment around the carbonyl group. nih.govresearchgate.net

Comparative studies between linear and branched esters reveal significant differences in stability:

Steric Hindrance: The defining feature of analogues like this compound is the bulky, branched alkyl group. ontosight.ai This structure provides substantial steric hindrance, physically shielding the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions. researchgate.net This protective effect makes branched esters significantly more resistant to hydrolysis compared to their linear isomers. For example, this compound would be expected to be more stable than n-undecyl propionate, its linear counterpart with a similar molecular weight.

Position of Branching: The proximity of the branching to the ester functional group is a critical factor. Branching in the alcohol moiety, especially at the α- or β-carbon relative to the oxygen atom, has a more pronounced stabilizing effect than branching further down the alkyl chain.

Electronic Effects: While steric effects are dominant, electronic effects can also play a role. Electron-donating alkyl groups can slightly destabilize the ester by increasing electron density on the carbonyl carbon, but this effect is generally overshadowed by steric protection in highly branched structures. nih.gov

A comparative study on benzoate (B1203000) esters demonstrated that structural modifications significantly influence hydrolytic lability, establishing clear structure-lability relationships. nih.gov Similar principles apply to aliphatic esters, where increased steric bulk correlates with increased stability.

The table below contrasts the expected relative stability of various ester analogues based on structural principles.

Ester AnalogueStructure TypeKey Structural FeatureExpected Relative Stability to Hydrolysis
n-Octyl propionate LinearStraight alkyl chainLow nih.govthegoodscentscompany.com
2-Ethylhexyl propionate α-branchedBranching on the second carbon of the alcohol chainModerate
tert-Butyl propionate Highly α-branchedBulky tert-butyl group directly attached to the ester oxygenHigh
This compound Branched (distant)Branching is distant from the ester functional groupModerately High

Structure-Property Relationships in Branched Aliphatic Esters

The physical properties of aliphatic esters are directly linked to their molecular structure, with branching introducing significant and predictable changes compared to linear analogues. solubilityofthings.comacs.org These relationships are fundamental to understanding the behavior of compounds like this compound.

Melting Point and Crystallinity: The introduction of branching disrupts the ability of molecules to pack efficiently into an ordered crystal lattice. acs.org This leads to lower melting points and a more amorphous (less crystalline) solid state. Linear esters with long, straight chains can align more easily, resulting in higher melting points.

Solubility: Esters with low molar mass are somewhat soluble in water, but solubility decreases rapidly as the hydrocarbon chain length increases. pressbooks.pub While branching can slightly modify solubility in organic solvents, large branched esters like this compound remain largely insoluble in water. A patent for certain branched ester compositions notes their solubility characteristics are key to their function in specific formulations. google.com

Viscosity: The effect of branching on viscosity can be complex. While reduced intermolecular forces might suggest lower viscosity, the increased potential for molecular entanglement in branched structures can lead to higher viscosity compared to their linear isomers of the same molecular weight.

The following interactive table summarizes the general trends observed in the physical properties of aliphatic esters as a function of their structure.

PropertyEffect of Increasing Linear Chain LengthEffect of Introducing Branching (vs. Linear Isomer)
Boiling Point IncreaseDecrease
Melting Point IncreaseDecrease
Viscosity IncreaseGenerally Increases (due to entanglement)
Water Solubility DecreaseNegligible change (remains low)
Density Minor IncreaseDecrease

Future Research Directions and Unexplored Academic Avenues

Integration of Advanced Automation in Synthesis and Characterization

The synthesis of novel esters like 5,7,7-Trimethyl-1-octyl propionate (B1217596) could be significantly advanced through the adoption of automated synthesis platforms. wikipedia.orgnih.gov These systems offer high-throughput screening of reaction conditions, enabling rapid optimization of parameters such as catalyst selection, temperature, and reactant ratios. wikipedia.org Automated workflows can enhance efficiency and reproducibility in chemical production. wikipedia.org

For the characterization of 5,7,7-Trimethyl-1-octyl propionate and its synthesis intermediates, automated analytical techniques can be integrated into the workflow. This includes automated sample preparation, injection, and data analysis for techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Such integration provides real-time monitoring of reaction progress and product purity.

Table 1: Potential Automation Strategies in the Synthesis and Characterization of this compound

Process Step Automated Technology Potential Benefits
Synthesis Robotic liquid handlers, flow chemistry reactorsHigh-throughput screening, precise control over reaction parameters, improved safety. nih.gov
Workup and Purification Automated extraction and chromatography systemsIncreased sample throughput, reduced solvent consumption, consistent product quality.
Characterization Autosamplers for GC-MS and NMR, integrated data analysis softwareRapid analysis, real-time reaction monitoring, automated data processing and reporting.

Exploration of Bio-based Synthetic Routes

The growing demand for sustainable and natural ingredients in industries such as fragrance and food necessitates the exploration of bio-based synthetic routes for esters. nih.govosti.gov Enzymatic catalysis, particularly using lipases, presents a promising green alternative to traditional chemical synthesis. nih.govmdpi.comnih.govresearchgate.nettandfonline.com Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, which can reduce the formation of byproducts. nih.govnih.gov

The synthesis of this compound could potentially be achieved by reacting a bio-derived 5,7,7-trimethyl-1-octanol with propionic acid or a propionate ester using an immobilized lipase as a catalyst. Research in this area would involve screening different lipases for their activity and stability, and optimizing reaction conditions such as solvent, temperature, and water activity.

Table 2: Comparison of Conventional and Bio-based Synthesis for Esters

Parameter Conventional Chemical Synthesis Bio-based Synthesis (Enzymatic)
Catalyst Strong acids (e.g., sulfuric acid)Enzymes (e.g., lipases) nih.govmdpi.comnih.govresearchgate.nettandfonline.com
Reaction Conditions High temperatures and pressuresMild temperatures and pressures. nih.gov
Selectivity Can be low, leading to byproductsOften high chemo-, regio-, and enantioselectivity. nih.govnih.gov
Environmental Impact Use of hazardous catalysts and solvents, high energy consumption. nih.govUse of biodegradable catalysts, often in greener solvents, lower energy consumption. nih.gov
Feedstocks Often petroleum-basedCan utilize renewable feedstocks. skpharmteco.com

Application of Green Chemistry Principles in Ester Production

The production of this compound can be designed to align with the principles of green chemistry to minimize its environmental impact. researchgate.net This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product isolation.

Table 3: Green Chemistry Metrics and their Application to Ester Synthesis

Metric Definition Ideal Value Application to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High (approaching 100%)Designing a synthesis where the majority of atoms from the reactants are incorporated into the final ester.
E-Factor Total mass of waste / Mass of productLow (approaching 0)Minimizing waste generated from byproducts, unreacted starting materials, and solvents. wikipedia.org
Process Mass Intensity (PMI) Total mass input / Mass of productLow (approaching 1)Reducing the overall amount of raw materials, solvents, and energy used in the entire production process. greenchemistry-toolkit.org

Future research would focus on developing a synthetic pathway for this compound that utilizes renewable feedstocks, employs catalytic and highly selective reactions, and minimizes the use of hazardous solvents and reagents, thereby achieving a high atom economy and a low E-Factor and PMI.

Q & A

Q. What are the optimal synthetic routes for 5,7,7-Trimethyl-1-octyl propionate, and how can reaction conditions be systematically optimized?

Methodological Answer :

  • Step 1 : Begin with esterification protocols using propionic acid and 5,7,7-trimethyl-1-octanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction efficiency via gas chromatography (GC) or FTIR to track ester formation .
  • Step 2 : Optimize variables (temperature, molar ratios, catalyst loading) using factorial design to isolate key factors affecting yield. For example, a 2³ factorial design can test temperature (60–120°C), acid:alcohol ratio (1:1–1:3), and catalyst concentration (1–5 mol%) .
  • Step 3 : Validate scalability via batch reactor trials, ensuring consistent purity (>98%) via HPLC .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Methodological Answer :

  • Key Techniques :

    PropertyMethodDetection LimitReference Standard
    PurityHPLC with UV detection0.1%USP <621>
    Boiling PointDifferential Scanning Calorimetry (DSC)±0.5°CASTM E5377
    SolubilityShake-flask method (water/organic phases)±0.01 mg/mLOECD 105
  • Data Validation : Cross-reference results with computational predictions (e.g., COSMO-RS for solubility) to identify discrepancies .

Q. What stability studies are critical for ensuring the compound’s integrity under storage and experimental conditions?

Methodological Answer :

  • Design : Accelerated stability testing under ICH Q1A guidelines:

    ConditionTemperatureHumidityDuration
    Long-term25°C ± 2°C60% RH12 months
    Accelerated40°C ± 2°C75% RH6 months
  • Analysis : Monitor degradation products via GC-MS and quantify hydrolytic stability at pH 4–9 using kinetic modeling .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s catalytic behavior during esterification?

Methodological Answer :

  • Hypothesis Testing : Compare acid vs. enzymatic catalysis (e.g., lipases) to identify competing pathways. Use isotopic labeling (e.g., deuterated propionic acid) to trace reaction intermediates via NMR .
  • Contradiction Analysis : If yields diverge between batch and flow reactors, apply computational fluid dynamics (CFD) in COMSOL Multiphysics to model mass transfer limitations .
  • Resolution : Validate hypotheses with in situ FTIR or Raman spectroscopy to capture real-time intermediate formation .

Q. What computational strategies are effective for predicting the compound’s interactions in novel solvent systems or biomolecular interfaces?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation free energy in ionic liquids using force fields (e.g., OPLS-AA) and validate with experimental partition coefficients .
  • Docking Studies : For bioactivity screening, use AutoDock Vina to model binding affinities with target enzymes (e.g., esterases). Cross-validate with SPR (surface plasmon resonance) data .
  • AI Integration : Train neural networks on existing solubility/stability datasets to predict untested solvent systems .

Q. How should researchers design experiments to address discrepancies in toxicity profiles reported across studies?

Methodological Answer :

  • Data Harmonization : Conduct a meta-analysis of existing toxicity data (e.g., LD50, EC50) to identify outliers. Use Shapiro-Wilk tests to assess normality and Grubbs’ test for outlier removal .
  • In Vitro Reassessment : Perform standardized assays (e.g., Ames test for mutagenicity, Daphnia magna acute toxicity) under controlled conditions (pH, temperature) with triplicate sampling .
  • Mechanistic Clarity : Apply transcriptomics (RNA-seq) in model organisms to isolate pathways affected by the compound, resolving whether toxicity is direct or metabolite-mediated .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer :

  • Model Selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Compare AIC/BIC values to choose between sigmoidal vs. biphasic models .
  • Uncertainty Quantification : Apply Monte Carlo simulations to propagate errors from experimental replicates into EC50/IC50 estimates .
  • Visualization : Generate 3D response-surface plots to illustrate synergistic/antagonistic effects in combinatorial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.